molecular formula C8H9NO2 B15370909 4-[(Hydroxymethyl)amino]benzaldehyde CAS No. 375363-93-2

4-[(Hydroxymethyl)amino]benzaldehyde

Cat. No.: B15370909
CAS No.: 375363-93-2
M. Wt: 151.16 g/mol
InChI Key: PNZAFMXSYCHYPU-UHFFFAOYSA-N
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Description

4-[(Hydroxymethyl)amino]benzaldehyde is a benzaldehyde derivative featuring a hydroxymethyl-substituted amino group (-NH-CH₂OH) at the para position of the aromatic ring. This article focuses on comparisons with these analogs, leveraging available data to infer properties and applications of the target compound.

Properties

CAS No.

375363-93-2

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-(hydroxymethylamino)benzaldehyde

InChI

InChI=1S/C8H9NO2/c10-5-7-1-3-8(4-2-7)9-6-11/h1-5,9,11H,6H2

InChI Key

PNZAFMXSYCHYPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)NCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key benzaldehyde derivatives and their substituents are compared below:

Compound Name Substituent Position/Group Key Features/Applications Reference
4-(Hydroxymethyl)benzaldehyde -CH₂OH at C4 Intermediate in α-aminoamide synthesis; used in neuropathic pain drug candidates
4-Hydroxybenzaldehyde -OH at C4 Precursor for antifungal, anticancer agents; natural product isolation
4-(Dimethylamino)benzaldehyde -N(CH₃)₂ at C4 Chromophore in dyes; used in hydrazone-based chemosensors
4-Amino-2-hydroxybenzaldehyde -NH₂ at C4, -OH at C2 Potential pharmacological activity; structural isomer with dual functional groups
4-(Trifluoromethyl)benzaldehyde -CF₃ at C4 Electron-withdrawing group enhances reactivity in thiophene derivatives

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups (electron-donating) enhance solubility and participation in hydrogen bonding, making these derivatives suitable for biological applications. In contrast, electron-withdrawing groups like -CF₃ increase electrophilicity, favoring reactions such as nucleophilic aromatic substitution .
  • Positional Isomerism: 4-Amino-2-hydroxybenzaldehyde demonstrates how substituent position affects biological activity; dual functional groups may enable dual binding modes in drug design .

Physicochemical Properties

Chromatographic data from highlights differences in retention behavior:

Compound (Abbreviation) Retention Time (min) Relative Response Factor (RRF)
4-(Hydroxymethyl)benzaldehyde 5.22 1.132
4-Hydroxybenzaldehyde Not reported Not reported
Terephthalaldehyde 4.23 0.932
4-Carboxybenzaldehyde 3.70–3.80 0.297

Analysis :

  • The higher RRF of 4-HMBAL (1.132) compared to terephthalaldehyde (0.932) suggests greater detector responsiveness, likely due to its hydroxymethyl group enhancing ionization efficiency in analytical methods .
  • Shorter retention times for 4-carboxybenzaldehyde (3.70–3.80 min) correlate with its polar carboxylic acid group, which increases affinity for hydrophilic stationary phases .

Reactivity Insights :

  • 4-HMBAL serves as a precursor for brominated derivatives (e.g., 4-(bromomethyl)benzaldehyde), which are critical for Williamson ether synthesis in drug candidate preparation .
  • The hydroxymethyl group in 4-HMBAL is more reactive toward bromination than the hydroxyl group in 4-hydroxybenzaldehyde, enabling selective functionalization .

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